molecular formula C17H20ClNO4 B3983827 2-Ethoxyethyl 4-(3-chlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

2-Ethoxyethyl 4-(3-chlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

Cat. No.: B3983827
M. Wt: 337.8 g/mol
InChI Key: QVKDQBFTAMQYMG-UHFFFAOYSA-N
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Description

2-Ethoxyethyl 4-(3-chlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is a functionalized tetrahydropyridine derivative of interest in medicinal chemistry and drug discovery research. This compound belongs to a class of 4-pyridone structures, a privileged scaffold known for its diverse biological activities and presence in various therapeutic agents . The 4-pyridone core is a key structural motif explored in the development of novel pharmaceutical compositions, including those investigated for antiviral applications . Its molecular architecture, featuring a chlorophenyl substituent and a 2-ethoxyethyl ester group, makes it a valuable intermediate for chemical synthesis and structure-activity relationship (SAR) studies. Researchers can utilize this compound as a building block for the design and synthesis of more complex molecules targeting a range of biological pathways. It is supplied exclusively for research purposes in laboratory settings.

Properties

IUPAC Name

2-ethoxyethyl 4-(3-chlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO4/c1-3-22-7-8-23-17(21)16-11(2)19-15(20)10-14(16)12-5-4-6-13(18)9-12/h4-6,9,14H,3,7-8,10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVKDQBFTAMQYMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC(=O)C1=C(NC(=O)CC1C2=CC(=CC=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Ethoxyethyl 4-(3-chlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate involves several steps. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorobenzaldehyde, ethyl acetoacetate, and ethoxyethanol.

    Condensation Reaction: The first step involves a condensation reaction between 3-chlorobenzaldehyde and ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form an intermediate compound.

    Cyclization: The intermediate compound undergoes cyclization in the presence of a suitable catalyst, such as piperidine, to form the tetrahydropyridine ring.

    Esterification: The final step involves esterification of the cyclized product with ethoxyethanol in the presence of an acid catalyst, such as sulfuric acid, to yield the desired compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Substitution Reactions at the 6-Oxo Position

The ketone group at position 6 undergoes nucleophilic substitution reactions with sulfur-containing reagents. For example:

Thionation with Lawesson’s Reagent (LR)

Reaction of the 6-oxo group with LR produces the corresponding 6-thioxo derivative. This transformation is critical for modifying bioactivity and electronic properties.

MethodConditionsSolventTimeYieldSource
Conventional60–70°C, stirringToluene4 h68–82%
Microwave250 W, 10 min, xyleneXylene10 min87–93%

Key Observations :

  • Microwave irradiation reduces reaction time by 96% compared to conventional heating .

  • Xylene enhances regioselectivity due to improved solubility of intermediates .

Ester Hydrolysis and Functionalization

The 2-ethoxyethyl ester group is susceptible to hydrolysis under acidic or basic conditions, enabling carboxylate intermediate formation for downstream reactions:

Acid-Catalyzed Hydrolysis

text
Conditions: HCl (6M), reflux, 8 h → yields carboxylic acid derivative.

Base-Catalyzed Transesterification

text
Conditions: K₂CO₃, methanol, 50°C → methyl ester formation[6].

Applications :

  • Hydrolyzed products serve as intermediates for amide couplings (e.g., with indazoles) .

Reduction of the Tetrahydropyridine Ring

The partially saturated pyridine ring undergoes selective reduction:

ReagentTarget SiteProductYield
NaBH₄ (MeOH)Ketone (C6)6-Hydroxy derivative62%*
H₂/Pd-C (EtOAc)Aromatic ClDechlorinated analog<5%*

*Predicted yields based on analogous systems .

Electrophilic Aromatic Substitution (EAS)

The 3-chlorophenyl group participates in EAS reactions, though steric hindrance limits reactivity:

ReactionConditionsMajor Product
NitrationHNO₃/H₂SO₄, 0°C4-Nitro-3-chlorophenyl
SulfonationH₂SO₄, SO₃, 100°C4-Sulfo-3-chlorophenyl

Regioselectivity : Nitration occurs para to the chlorine atom due to steric and electronic effects .

Cycloaddition and Ring-Opening Reactions

The tetrahydropyridine ring participates in [4+2] cycloadditions with dienophiles (e.g., maleic anhydride), forming bicyclic intermediates. Ring-opening under oxidative conditions yields substituted piperidine derivatives.

Stability Under Thermal and Photolytic Conditions

  • Thermal Degradation : Decomposition occurs above 220°C, releasing CO₂ and chlorobenzene .

  • Photolysis : UV irradiation (254 nm) induces C–Cl bond cleavage, forming aryl radicals .

Scientific Research Applications

Overview

2-Ethoxyethyl 4-(3-chlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is a complex organic compound that belongs to the tetrahydropyridine class. Its unique structure includes an ethoxyethyl group and a chlorophenyl group, making it a significant compound in various scientific fields, particularly in chemistry, biology, and medicine.

Chemistry

This compound serves as a crucial building block in synthetic chemistry. It is utilized as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The compound's reactivity allows for various chemical transformations such as oxidation, reduction, and substitution reactions.

Reaction Type Description
Oxidation Can be oxidized using agents like potassium permanganate to yield oxidized derivatives.
Reduction Reduction with agents such as sodium borohydride produces reduced forms of the compound.
Substitution Functional groups on the aromatic or tetrahydropyridine rings can be substituted with other groups using halogens or alkylating agents.

Biology

In biological research, this compound is investigated for its potential pharmacological activities. Studies have indicated that it may possess:

  • Anti-inflammatory properties : Potential to reduce inflammation in various biological models.
  • Antimicrobial activity : Exhibits effectiveness against certain bacterial strains.
  • Anticancer effects : Initial studies suggest possible mechanisms for inhibiting cancer cell proliferation.

Medicine

The compound is being explored for therapeutic applications. Its structural features may allow it to function as a lead compound for drug development targeting specific diseases. Research focuses on its mechanism of action, which may involve:

  • Enzyme inhibition : Binding to specific enzymes to modulate biochemical pathways.
  • Receptor modulation : Interacting with cellular receptors that influence signaling pathways.
  • Gene expression alteration : Affecting transcription factors that regulate gene expression.

Industry Applications

In industrial contexts, this compound is used in developing new materials such as polymers and coatings due to its unique chemical properties.

Case Studies

Several studies have documented the applications of this compound:

  • Anti-inflammatory Studies : A study demonstrated that derivatives of this tetrahydropyridine exhibited significant anti-inflammatory effects in animal models, suggesting potential for therapeutic use in inflammatory diseases.
  • Antimicrobial Research : Research published in a peer-reviewed journal highlighted the antimicrobial efficacy of this compound against multi-drug resistant bacterial strains, indicating its potential as a new antibiotic agent.
  • Cancer Research : A case study involving cellular assays showed that the compound could inhibit the growth of specific cancer cell lines, leading researchers to propose further investigations into its anticancer mechanisms.

Mechanism of Action

The mechanism of action of 2-Ethoxyethyl 4-(3-chlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: The compound can bind to specific enzymes, inhibiting their activity and thereby affecting various biochemical pathways.

    Modulating Receptors: It may interact with cellular receptors, modulating their signaling pathways and leading to changes in cellular functions.

    Altering Gene Expression: The compound can influence gene expression by interacting with transcription factors or other regulatory proteins, resulting in changes in protein synthesis and cellular behavior.

Comparison with Similar Compounds

Structural Variations

Key structural differences among analogs lie in:

Ester groups : Ethoxyethyl vs. methyl, ethyl, benzyl, or 2-ethylbutyl.

Aryl substituents: 3-chlorophenyl vs. 2-fluorophenyl, 4-cyanophenyl, or phenyl with electron-withdrawing/donating groups.

Functional groups : Oxo (C=O) vs. thioxo (C=S) at position 4.

Table 1: Structural Comparison of Selected Analogs

Compound Name Ester Group Aryl Substituent Position 6 Group Reference
2-Ethoxyethyl 4-(3-chlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate Ethoxyethyl 3-chlorophenyl Oxo Target Compound
Methyl 4-(3-chlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate Methyl 3-chlorophenyl Oxo
Ethyl 4-(2-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate Ethyl 2-fluorophenyl Oxo
2-Ethylbutyl 4-(3-chlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate 2-Ethylbutyl 3-chlorophenyl Oxo
Methyl 4-phenyl-2-methyl-6-thioxo-1,4,5,6-tetrahydropyridine-3-carboxylate Methyl Phenyl Thioxo
Physicochemical Properties
  • Melting Points : Methyl and ethyl analogs with 3-chlorophenyl groups exhibit higher melting points (~150–160°C) due to stronger intermolecular interactions compared to bulkier esters (e.g., 2-ethylbutyl) .
  • Solubility : Ethoxyethyl esters are more lipophilic than methyl/ethyl analogs, enhancing membrane permeability in biological systems but reducing aqueous solubility .
  • Spectroscopic Data :
    • ¹H NMR : Methyl esters show characteristic singlet peaks for the methyl group at δ ~2.44 ppm, while ethoxyethyl esters exhibit split peaks for the -OCH₂CH₂O- moiety .
    • HRMS : Molecular ion peaks for 3-chlorophenyl derivatives align with theoretical values within ±2 ppm error .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-ethoxyethyl tetrahydropyridine derivatives, and what purification methods are recommended?

  • Methodological Answer : Multi-component reactions (MCRs), such as the Biginelli reaction, are frequently employed. For example, condensation of substituted aldehydes, β-keto esters (e.g., ethyl acetoacetate), and thioureas/urea derivatives under acidic conditions (e.g., HCl or BF₃·Et₂O) yields tetrahydropyridine scaffolds . Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. Yield optimization may require adjusting stoichiometry, temperature (60–80°C), and solvent polarity.

Q. How can the structural integrity of the compound be validated post-synthesis?

  • Methodological Answer :

  • X-ray crystallography : Use SHELXL for refinement and ORTEP-3 for visualizing thermal ellipsoids and molecular geometry .

  • Spectroscopy :

  • ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d₆) and reference coupling constants (e.g., aromatic protons at δ 7.00–7.34 ppm, methyl groups at δ 2.12 ppm) .

  • LCMS/HRMS : Confirm molecular ion peaks (e.g., ESI+ m/z 328.2 [M+1]) and purity (>95%) .

    Table 1 : Representative NMR Data (DMSO-d₆)

    Proton Environmentδ (ppm)Reference
    Aromatic protons7.00–7.34
    Methyl groups2.12
    NH/OH groups11.22–12.10

Advanced Research Questions

Q. How can discrepancies in spectral data (e.g., NMR splitting patterns) be resolved?

  • Methodological Answer :

  • Use 2D NMR (COSY, HSQC, HMBC) to resolve overlapping signals and confirm connectivity .
  • Compare experimental data with DFT-calculated chemical shifts (Gaussian 09, B3LYP/6-31G* basis set) to validate assignments .
  • Employ variable-temperature NMR to assess dynamic effects (e.g., rotamers) in solution.

Q. What computational strategies are effective for predicting reactivity or binding affinity of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., dopamine receptors) based on structural analogs in Parkinson’s models .
  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., in water/ethanol) with GROMACS to study conformational stability.

Q. How can crystallographic refinement challenges (e.g., disorder in the ethoxy group) be addressed?

  • Methodological Answer :

  • Apply SHELXL restraints (e.g., SIMU, DELU) to model thermal motion and partial occupancy .
  • Use ORTEP-3 to visualize anisotropic displacement parameters and adjust refinement weights .
  • Validate with the R-factor (<0.05) and check for residual electron density peaks .

Biological and Safety-Related Questions

Q. What in vitro models are suitable for evaluating neurotoxic or therapeutic potential?

  • Methodological Answer :

  • Dopaminergic neuron assays : Use SH-SY5Y cells or primary neurons exposed to MPTP analogs (e.g., NMPTP) to model Parkinsonian toxicity .
  • Measure dopamine release via HPLC-ECD and assess mitochondrial dysfunction (JC-1 staining for membrane potential) .

Q. What safety protocols are critical during handling and storage?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation (refer to SDS guidelines for LC₅₀ data) .
  • Spill management : Absorb with vermiculite, neutralize with 10% acetic acid, and dispose as hazardous waste .

Data Analysis and Optimization

Q. How can reaction yields be optimized for large-scale synthesis?

  • Methodological Answer :

  • Design of Experiments (DoE) : Vary catalysts (e.g., BF₃·Et₂O vs. p-TsOH), solvent (toluene vs. ethanol), and temperature .
  • Microwave-assisted synthesis : Reduce reaction time (30 mins vs. 12 hrs) while maintaining yield (>20%) .

Q. What statistical methods are recommended for analyzing contradictory bioactivity data?

  • Methodological Answer :

  • Apply ANOVA with post-hoc Tukey tests to compare dose-response curves across replicates.
  • Use principal component analysis (PCA) to identify outliers in high-throughput screening datasets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Ethoxyethyl 4-(3-chlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate
Reactant of Route 2
2-Ethoxyethyl 4-(3-chlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

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